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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

the Off-Target Profile of the Covalent Src Kinase Inhibitor DGY-06-116 Compared to Other

Kinase Inhibitors.

DGY-06-116 is a potent, irreversible covalent inhibitor of Src kinase, a non-receptor tyrosine

kinase frequently implicated in the progression of various cancers.[1] While its on-target

potency is well-documented, a thorough understanding of its off-target interactions is critical for

predicting potential side effects and identifying opportunities for therapeutic repositioning. This

guide provides a comprehensive comparison of the off-target profile of DGY-06-116 with other

notable Src family kinase inhibitors, including dasatinib, bosutinib, and saracatinib (AZD0530).

Executive Summary
DGY-06-116 demonstrates a distinct selectivity profile, potently inhibiting Src family kinases

while exhibiting significantly less activity against a broader range of kinases compared to multi-

kinase inhibitors like dasatinib and bosutinib. While it displays some off-target activity,

particularly against other Src family members and ABL1, the quantitative differences in potency

suggest a favorable therapeutic window. This guide presents the available quantitative data,

details the experimental methodologies used for off-target validation, and provides visual

representations of key concepts to aid in a comprehensive assessment of DGY-06-116's

specificity.

Comparative Off-Target Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15581167?utm_src=pdf-interest
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.medchemexpress.com/literature/dgy-06-116-is-an-irreversible-covalent-and-selective-src-inhibitor.html
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/product/b15581167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. To provide a

clear comparison, the following tables summarize the known inhibitory activities of DGY-06-116
and its counterparts against a panel of kinases.

Table 1: DGY-06-116 - On-Target and Off-Target Potency

Target IC50 (nM)

SRC 3

YES1 0.58

ABL1 0.98

LYN A 1.62

HCK 4.04

LCK 4.33

GAK 4.87

BLK 7.56

BTK 8.44

FGFR1 8340

Data sourced from the Gray Lab, Dana-Farber Cancer Institute.[2]

Table 2: Comparative Selectivity Profile of Src Inhibitors
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Inhibitor Primary Target(s) Key Off-Targets General Selectivity

DGY-06-116 Src

Src family kinases

(YES1, LYN, HCK,

LCK, BLK), ABL1,

GAK, BTK

High

Dasatinib
BCR-ABL, Src family

kinases

c-KIT, PDGFR, and a

broad range of other

kinases

Low

Bosutinib Src, Abl
TEC family kinases,

STE20 kinases
Moderate

Saracatinib

(AZD0530)
Src family kinases Abl High

This table provides a qualitative summary based on available public data.

Kinome-Wide Selectivity Profiling
KinomeScan is a widely used competition binding assay to assess the selectivity of kinase

inhibitors across a large panel of kinases. While the complete KinomeScan data for DGY-06-
116 at a screening concentration of 1 µM is reported to show inhibition of approximately 20

kinases, the publicly available quantitative data focuses on a smaller, more potent subset. For

comparison, broad-spectrum inhibitors like dasatinib are known to interact with a much larger

portion of the kinome.

Signaling Pathway Context
DGY-06-116 exerts its therapeutic effect by inhibiting the Src signaling pathway, which is a

central regulator of cell proliferation, survival, migration, and angiogenesis. By covalently

binding to a cysteine residue in the P-loop of Src, DGY-06-116 irreversibly blocks its kinase

activity.[1] However, its off-target interactions with other kinases, such as ABL1, could lead to

both desired and undesired biological consequences.
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Src Signaling Pathway Inhibition by DGY-06-116.

Experimental Protocols
The off-target validation of DGY-06-116 and other kinase inhibitors relies on robust and

standardized experimental methodologies. The two primary techniques referenced in the

available literature are KinomeScan and KiNativ.

1. KinomeScan (Competition Binding Assay)

This assay quantifies the binding of a test compound to a large panel of DNA-tagged kinases.

The amount of kinase that binds to an immobilized ligand in the presence of the test compound

is measured by quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger

competition and thus higher affinity of the compound for that kinase.
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KinomeScan Experimental Workflow.

2. KiNativ (Activity-Based Protein Profiling)

KiNativ is a mass spectrometry-based chemical proteomics approach used to profile kinase

inhibitor targets in a more biologically relevant context, such as cell or tissue lysates. The

method utilizes ATP or ADP-based probes that covalently label the active site of kinases. The

extent of labeling is quantified by mass spectrometry, and a reduction in labeling in the

presence of an inhibitor indicates target engagement.
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KiNativ Experimental Workflow.

Conclusion
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The available data indicates that DGY-06-116 is a highly selective covalent inhibitor of Src

kinase. Its off-target profile appears to be more favorable than that of broader-spectrum

inhibitors like dasatinib and bosutinib, with most off-target interactions occurring within the Src

kinase family or against kinases with known structural similarities. The significant potency

difference between its primary target, Src, and its weakest identified off-target, FGFR1,

suggests a wide therapeutic window. For researchers and drug developers, DGY-06-116
represents a valuable tool for probing Src biology with a reduced likelihood of confounding off-

target effects. Further head-to-head kinome-wide profiling under identical conditions would

provide an even more definitive comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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